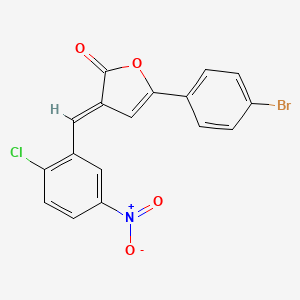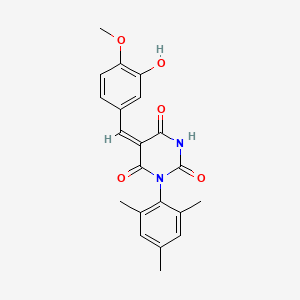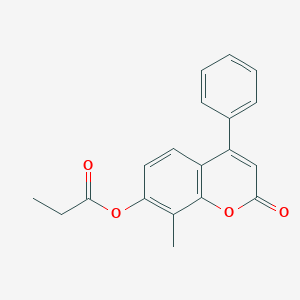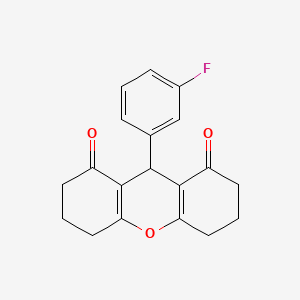
5-(4-bromophenyl)-3-(2-chloro-5-nitrobenzylidene)-2(3H)-furanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-bromophenyl)-3-(2-chloro-5-nitrobenzylidene)-2(3H)-furanone, commonly known as BNPF, is a synthetic organic compound that has gained significant attention in the scientific research community. This compound is known for its diverse range of biological activities and has been used extensively in various research studies.
Mechanism Of Action
The mechanism of action of BNPF is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting DNA synthesis. BNPF has also been found to possess antibacterial activity by disrupting the cell membrane of bacteria.
Biochemical And Physiological Effects
BNPF has been shown to possess a wide range of biochemical and physiological effects. It has been found to inhibit the activity of enzymes, such as acetylcholinesterase and tyrosinase, and has shown promising results in the treatment of Alzheimer's disease and Parkinson's disease. BNPF has also been found to possess anti-inflammatory properties by inhibiting the production of cytokines and chemokines.
Advantages And Limitations For Lab Experiments
One of the major advantages of using BNPF in lab experiments is its diverse range of biological activities. It has been shown to possess antimicrobial, anticancer, and anti-inflammatory properties, making it a potential candidate for the development of novel drugs. However, one of the major limitations of using BNPF in lab experiments is its low solubility in water, which can make it difficult to work with.
Future Directions
There are several future directions for the use of BNPF in scientific research. One potential direction is the development of novel drugs for the treatment of cancer and other diseases. BNPF has shown promising results in inhibiting the growth of cancer cells and could be further developed as a potential anticancer agent. Another potential direction is the use of BNPF as a fluorescent probe for the detection of metal ions. BNPF has shown promising results in the field of material science and could be further developed for use in sensors and other applications.
Conclusion:
In conclusion, BNPF is a synthetic organic compound that has gained significant attention in the scientific research community. It possesses a diverse range of biological activities and has been extensively used in various research studies. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for BNPF have been discussed in this paper. Further research is needed to fully understand the potential of BNPF in the development of novel drugs and other applications.
Synthesis Methods
The synthesis of BNPF is a multi-step process that involves the reaction of 4-bromobenzaldehyde and 2-chloro-5-nitrobenzyl chloride with furan-2-carbaldehyde in the presence of a base. The reaction is carried out in a solvent, such as ethanol or methanol, and the product is obtained after purification through column chromatography.
Scientific Research Applications
BNPF has been extensively used in scientific research due to its diverse range of biological activities. It has been found to possess antimicrobial, anticancer, and anti-inflammatory properties, making it a potential candidate for the development of novel drugs. BNPF has also been used as a fluorescent probe for the detection of metal ions and has shown promising results in the field of material science.
properties
IUPAC Name |
(3E)-5-(4-bromophenyl)-3-[(2-chloro-5-nitrophenyl)methylidene]furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9BrClNO4/c18-13-3-1-10(2-4-13)16-9-12(17(21)24-16)7-11-8-14(20(22)23)5-6-15(11)19/h1-9H/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIUUMMPZBWFJSH-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC3=C(C=CC(=C3)[N+](=O)[O-])Cl)C(=O)O2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=C/C(=C\C3=C(C=CC(=C3)[N+](=O)[O-])Cl)/C(=O)O2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9BrClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3E)-5-(4-bromophenyl)-3-(2-chloro-5-nitrobenzylidene)furan-2(3H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-8-methoxy-2H-chromen-2-one](/img/structure/B5242659.png)
![1-cyclopentyl-4-{[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetyl}-2-piperazinone](/img/structure/B5242660.png)
![4-(3,4-dimethylphenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5242664.png)
![2,2,2-trichloro-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5242667.png)
![2-chloro-N-[5-(3-chloro-1-adamantyl)-2-methylphenyl]-5-nitrobenzamide](/img/structure/B5242672.png)
![N-(4-butoxyphenyl)-3-[(1-methyl-1H-imidazol-2-yl)thio]propanamide](/img/structure/B5242678.png)


![4-({4-[3-(aminosulfonyl)-4-methylphenyl]-1-phthalazinyl}amino)-N,N-diethylbenzamide](/img/structure/B5242709.png)

![N-(2-(2-furyl)-1-{[(3-pyridinylmethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5242716.png)
![4-[2-(2,2-dimethylpropanoyl)hydrazino]-N-(4-ethoxyphenyl)-4-oxobutanamide](/img/structure/B5242732.png)
![methyl 4-[(6-chloro-2-methyl-4-quinolinyl)amino]benzoate hydrochloride](/img/structure/B5242733.png)
![2-[4-(4-chlorobenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5242743.png)